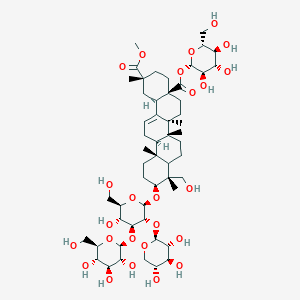
Esculentoside K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esculentoside K is a natural product found in Phytolacca acinosa with data available.
Applications De Recherche Scientifique
Antiviral Activity
Mechanism of Action:
Esculentoside K has shown potential as an antiviral agent, particularly against coronaviruses. Research indicates that it can inhibit the binding of SARS-CoV-2 spike protein to the ACE2 receptor, which is crucial for viral entry into host cells. Molecular docking studies demonstrated strong binding affinity between this compound and the spike glycoprotein, suggesting its role as a lead compound in developing antiviral therapies against COVID-19 .
Case Study:
In vitro studies revealed that this compound effectively reduced viral replication during the attachment phase of infection. The compound's low toxicity and favorable pharmacokinetic profile make it a promising candidate for further development in antiviral drug formulations .
Anti-inflammatory Properties
Mechanism of Action:
this compound exhibits significant anti-inflammatory effects by modulating key signaling pathways such as NF-κB and ERK. It has been shown to suppress the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease, including nephritis and acute lung injury .
Data Table: Anti-inflammatory Effects of this compound
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Zhang et al. (2014) | CCl4-induced liver injury | 20 mg/kg | Reduced TNF-α levels, improved liver function |
| Momenah et al. (2023) | Colorectal cancer cells | 16-24 µM | Inhibited cell proliferation and migration |
| Almutairi et al. (2023) | DNCB-induced dermatitis | Variable | Ameliorated symptoms, reduced oxidative stress |
Cancer Therapeutics
Mechanism of Action:
this compound has demonstrated antiproliferative effects against various cancer cell lines, particularly colorectal cancer. It induces cell cycle arrest at the G1 phase, leading to reduced proliferation and colony formation . The compound's ability to inhibit migration and invasion further supports its potential as an anticancer agent.
Case Study:
In a recent study, this compound was found to significantly decrease the viability of colorectal cancer cells with an IC50 ranging from 16 to 24 µM. The underlying mechanism involved modulation of cell cycle regulators and apoptotic pathways, indicating its multifaceted role in cancer therapy .
Wound Healing Applications
Mechanism of Action:
Recent advancements have explored the use of this compound in wound healing applications through novel delivery systems like chitosan/alginate nanoparticles. These nanoparticles provide sustained release of the active compound at the wound site, enhancing healing processes by promoting cellular proliferation and reducing inflammation .
Case Study:
A study utilizing these nanoparticles demonstrated improved healing rates in burn wound models, showcasing the practical application of this compound in regenerative medicine .
Propriétés
Numéro CAS |
130364-34-0 |
|---|---|
Formule moléculaire |
C54H86O25 |
Poids moléculaire |
1135.2 g/mol |
Nom IUPAC |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |
InChI |
InChI=1S/C54H86O25/c1-49(47(69)71-6)13-15-54(48(70)79-45-40(68)37(65)34(62)27(19-56)74-45)16-14-52(4)23(24(54)17-49)7-8-30-50(2)11-10-31(51(3,22-58)29(50)9-12-53(30,52)5)76-46-42(78-43-38(66)32(60)25(59)21-72-43)41(35(63)28(20-57)75-46)77-44-39(67)36(64)33(61)26(18-55)73-44/h7,24-46,55-68H,8-22H2,1-6H3/t24-,25-,26-,27-,28-,29?,30-,31+,32+,33-,34-,35-,36+,37+,38-,39-,40-,41+,42-,43+,44+,45+,46+,49-,50+,51+,52-,53-,54+/m1/s1 |
Clé InChI |
AMQRUZXXGQEOGN-IOQLHXQASA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |
SMILES isomérique |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C(=O)OC |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |
Synonymes |
esculentoside K Glu-Xyl-Glu-Glu-PA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















